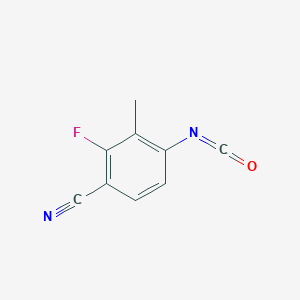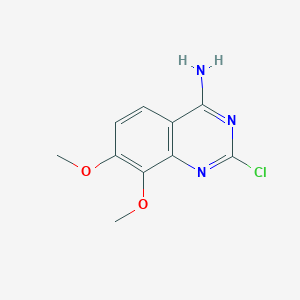
2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE is a chemical compound with the molecular formula C10H10ClN3O2 and a molecular weight of 239.66 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE typically involves multiple steps starting from commercially available 3,4-dimethoxybenzaldehyde . The general synthetic route includes:
Nitration: The benzoic acid derivative undergoes nitration with nitric acid to form 3,4-dimethoxynitrobenzene.
Reduction: The nitro group is reduced to an amino group using hydrogenation, resulting in 3,4-dimethoxyaniline.
Carbamidation: The aniline derivative reacts with triphosgene and cyanamide to form 3,4-dimethoxyphenyl cyano carbamide.
Cyclohydrolysis: The cyano carbamide undergoes cyclohydrolysis with phosphorus pentachloride and phosphorus oxychloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and reducing costs. The process involves similar steps as the laboratory synthesis but on a larger scale, with careful control of reaction conditions to ensure high purity and efficiency .
化学反应分析
Types of Reactions
2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium carbonate in methanol are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst are employed for reduction reactions.
Major Products
The major products formed from these reactions include various substituted quinazolines, which have significant pharmaceutical applications .
科学研究应用
2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE is widely used in scientific research, particularly in the fields of:
作用机制
The mechanism of action of 2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE involves its interaction with alpha-adrenoceptors. It acts as an antagonist, blocking the receptors and preventing the binding of endogenous catecholamines like norepinephrine . This leads to vasodilation and a reduction in blood pressure, making it useful in the treatment of hypertension .
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 2-Chloro-6,7-dimethoxy-4-quinazolinamine
- 6,7-Dimethoxy-2,4-quinazolinedione
Uniqueness
2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to act as an alpha-adrenoceptor antagonist with high selectivity and potency sets it apart from other similar compounds .
属性
分子式 |
C10H10ClN3O2 |
|---|---|
分子量 |
239.66 g/mol |
IUPAC 名称 |
2-chloro-7,8-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C10H10ClN3O2/c1-15-6-4-3-5-7(8(6)16-2)13-10(11)14-9(5)12/h3-4H,1-2H3,(H2,12,13,14) |
InChI 键 |
PSEKPBQMQVDKSJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1)C(=NC(=N2)Cl)N)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
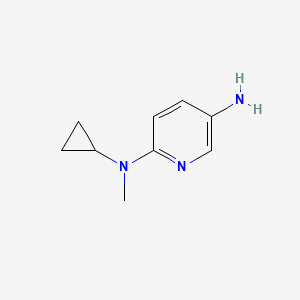

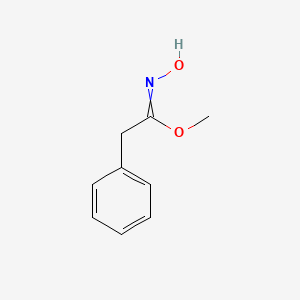
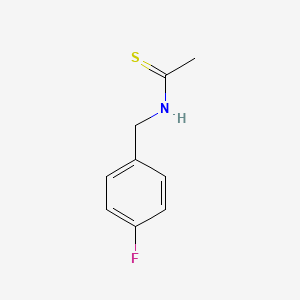
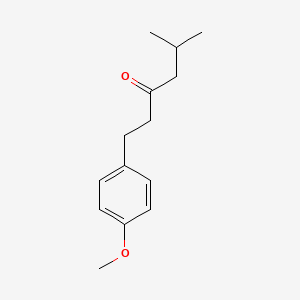
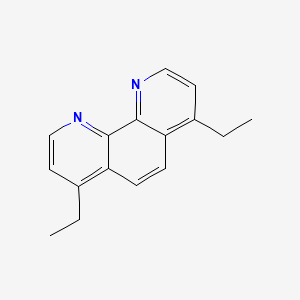
![4-[2-[4-(Trifluoromethyl)benzyloxy]ethyl]piperidine](/img/structure/B8500203.png)
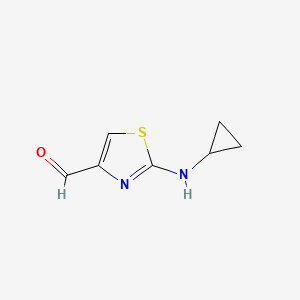
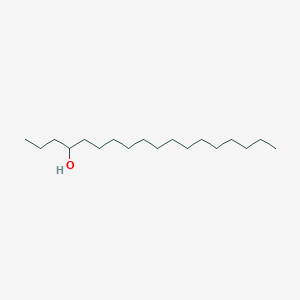
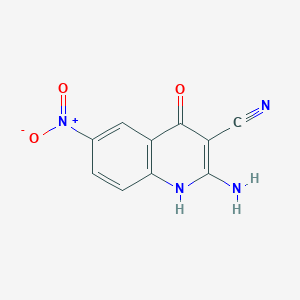
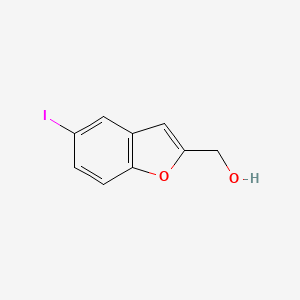
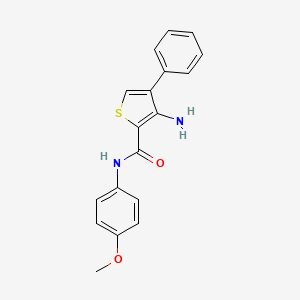
![[(2-Iodo-5-methoxyphenoxy)methyl]oxirane](/img/structure/B8500245.png)
